molecular formula C6H3IN4O2 B15326297 1-Azido-2-iodo-4-nitrobenzene

1-Azido-2-iodo-4-nitrobenzene

Cat. No.: B15326297
M. Wt: 290.02 g/mol
InChI Key: KQBPKHABRUPQBS-UHFFFAOYSA-N
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Description

1-Azido-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), an iodine atom (I), and a nitro group (NO2)

Preparation Methods

The synthesis of 1-Azido-2-iodo-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

1-Azido-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common reagents used in these reactions include hydrogen gas for reductions, and copper catalysts for azide-alkyne cycloaddition reactions. Major products formed from these reactions include triazoles and aniline derivatives .

Scientific Research Applications

1-Azido-2-iodo-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2-iodo-4-nitrobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

1-Azido-2-iodo-4-nitrobenzene can be compared with other similar compounds such as:

    1-Iodo-4-nitrobenzene: Lacks the azido group, making it less versatile in click chemistry applications.

    1-Azido-4-iodobenzene: Lacks the nitro group, which limits its use in certain reduction reactions.

    1-Azido-2-nitrobenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.

The presence of all three functional groups (azido, iodo, and nitro) in this compound makes it a unique and versatile compound for various synthetic applications .

Properties

Molecular Formula

C6H3IN4O2

Molecular Weight

290.02 g/mol

IUPAC Name

1-azido-2-iodo-4-nitrobenzene

InChI

InChI=1S/C6H3IN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H

InChI Key

KQBPKHABRUPQBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N=[N+]=[N-]

Origin of Product

United States

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